![molecular formula C10H19N3 B11744282 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11744282.png)
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the butan-2-yl and ethylamine groups. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The butan-2-yl group can be introduced via alkylation reactions, while the ethylamine moiety can be added through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine has several notable applications:
Medicinal Chemistry
The compound's unique structure positions it as a potential lead compound for drug discovery. It may exhibit biological activity against various targets, making it valuable for developing new pharmaceuticals.
Biological Studies
Research has indicated that pyrazole derivatives can influence biological processes, including enzyme inhibition and receptor modulation. This compound may serve as a tool for studying these interactions in cellular pathways.
Organic Synthesis
As a versatile building block, this compound can be utilized in synthesizing more complex heterocyclic compounds, expanding its utility in organic chemistry.
Agrochemical Development
The compound's properties may also lend themselves to applications in agrochemicals, including pesticides and herbicides, by enhancing efficacy through specific molecular interactions.
Case Study 1: Drug Discovery
In a recent study, researchers investigated the anti-inflammatory potential of pyrazole derivatives similar to this compound. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Biological Mechanisms
Another study focused on the interaction of pyrazole compounds with specific enzymes involved in metabolic pathways. The findings revealed that these compounds could modulate enzyme activity, offering insights into their mechanism of action and potential roles in metabolic regulation.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and have similar reactivity and applications.
Bis(pyrazolyl)methanes: These derivatives also feature pyrazole rings and are used in similar synthetic and medicinal contexts.
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-yl group and an ethylamine moiety sets it apart from other pyrazole derivatives, making it a valuable compound for various applications.
Biological Activity
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine, with the CAS number 1856050-24-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₀H₁₉N₃
- Molecular Weight : 197.28 g/mol
- CAS Number : 1856050-24-2
Synthesis of this compound
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with carbonyl compounds. The specific synthetic route for this compound has not been extensively documented in the literature but follows similar strategies used for other pyrazole compounds.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Compounds containing the pyrazole nucleus have been shown to possess anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. For instance, studies have demonstrated that certain pyrazole derivatives effectively reduce carrageenan-induced edema in animal models .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives have shown effectiveness against pathogens like E. coli and Staphylococcus aureus, with modifications in their structure enhancing activity .
- Anticancer Potential : Some studies have indicated that pyrazole derivatives may inhibit cancer cell proliferation. For example, specific modifications in the pyrazole structure have led to compounds that demonstrate cytotoxic effects on cancer cell lines .
- Monoamine Oxidase Inhibition : Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for the treatment of depression and other neurological disorders .
Case Study 1: Anti-inflammatory Effects
A study conducted by Burguete et al. synthesized a series of novel pyrazole compounds and tested their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that some compounds exhibited significant reduction in inflammation, comparable to indomethacin, suggesting their potential use in treating inflammatory conditions .
Case Study 2: Antimicrobial Activity
Argade et al. synthesized a new class of pyrazole-containing oxazolones and tested them against various bacterial strains. The study revealed that certain compounds showed high activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating the importance of structural modifications in enhancing antimicrobial efficacy .
Data Table: Biological Activities of Pyrazole Derivatives
Activity Type | Example Compounds | Target Organisms/Conditions | Reference |
---|---|---|---|
Anti-inflammatory | Pyrazole derivative A | Carrageenan-induced edema | Burguete et al., 2014 |
Antimicrobial | Pyrazole derivative B | E. coli, S. aureus | Argade et al., 2014 |
Anticancer | Pyrazole derivative C | Cancer cell lines | Chovatia et al., 2014 |
MAO Inhibition | Pyrazole derivative D | Neurotransmitter regulation | PMC4766773 |
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H19N3/c1-4-9(3)13-10(6-7-12-13)8-11-5-2/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
JHHOXJQAKDHUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCC |
Origin of Product |
United States |
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